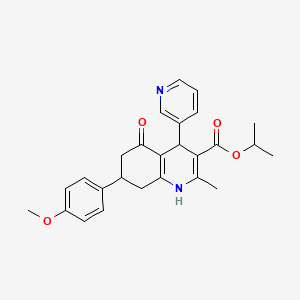![molecular formula C24H17N3O B5224806 N-prop-2-enylphenanthro[9,10-b]quinoxaline-11-carboxamide](/img/structure/B5224806.png)
N-prop-2-enylphenanthro[9,10-b]quinoxaline-11-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-prop-2-enylphenanthro[9,10-b]quinoxaline-11-carboxamide is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a phenanthroquinoxaline core with a carboxamide group and a prop-2-enyl substituent, making it a unique and potentially valuable molecule for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-prop-2-enylphenanthro[9,10-b]quinoxaline-11-carboxamide typically involves multi-step organic reactions One common approach is the condensation of o-phenylenediamine with a suitable diketone to form the quinoxaline coreThe prop-2-enyl group can be introduced via alkylation reactions, and the carboxamide group is typically added through amidation reactions using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. Green chemistry principles, such as using environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-prop-2-enylphenanthro[9,10-b]quinoxaline-11-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction may produce quinoxaline derivatives with reduced functional groups .
Aplicaciones Científicas De Investigación
N-prop-2-enylphenanthro[9,10-b]quinoxaline-11-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes, fluorescent materials, and organic sensitizers for solar cell applications
Mecanismo De Acción
The mechanism of action of N-prop-2-enylphenanthro[9,10-b]quinoxaline-11-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
Phenanthroquinoxaline: Lacks the prop-2-enyl and carboxamide groups but shares the core structure.
Carboxamide derivatives: Compounds with similar functional groups but different core structures
Uniqueness
N-prop-2-enylphenanthro[9,10-b]quinoxaline-11-carboxamide is unique due to its specific combination of functional groups and core structure, which may confer distinct biological activities and chemical reactivity compared to other quinoxaline derivatives .
Propiedades
IUPAC Name |
N-prop-2-enylphenanthro[9,10-b]quinoxaline-11-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O/c1-2-13-25-24(28)15-11-12-20-21(14-15)27-23-19-10-6-4-8-17(19)16-7-3-5-9-18(16)22(23)26-20/h2-12,14H,1,13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDRZCZBSKZUHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
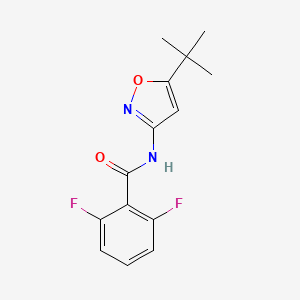
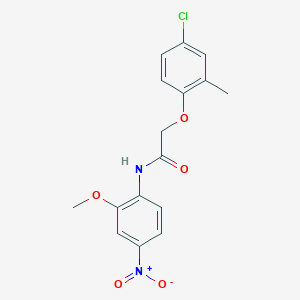
![[1-[2-(difluoromethoxy)benzyl]-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5224767.png)
![4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]valinate](/img/structure/B5224772.png)
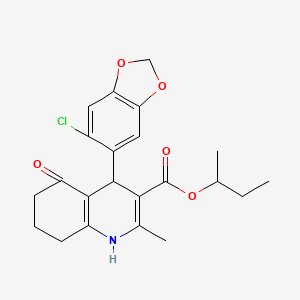
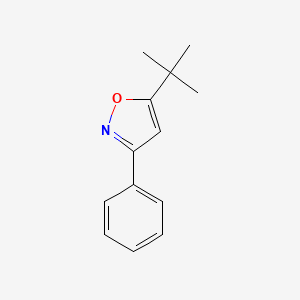
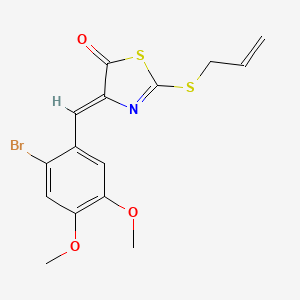
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5224796.png)
![methyl 2-[(2-methyl-3-furoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5224800.png)
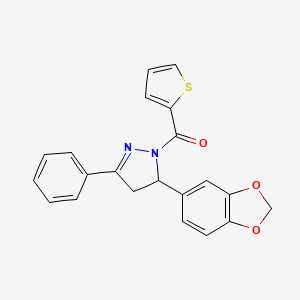
![(2-chloro-4-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5224809.png)
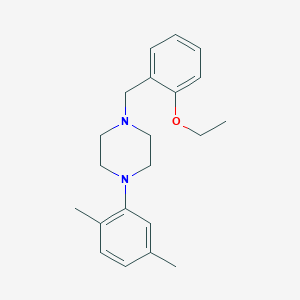
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5224833.png)
